Cas no 1247236-12-9 (2-isothiocyanato-3-methylpentane)

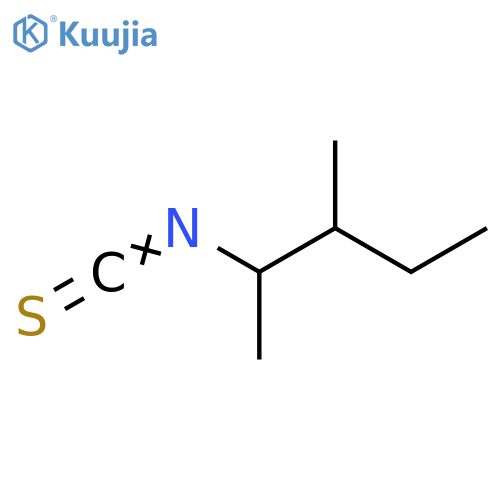

1247236-12-9 structure

商品名:2-isothiocyanato-3-methylpentane

CAS番号:1247236-12-9

MF:C7H13NS

メガワット:143.24982047081

MDL:MFCD14672201

CID:5237702

2-isothiocyanato-3-methylpentane 化学的及び物理的性質

名前と識別子

-

- Pentane, 2-isothiocyanato-3-methyl-

- 2-isothiocyanato-3-methylpentane

-

- MDL: MFCD14672201

- インチ: 1S/C7H13NS/c1-4-6(2)7(3)8-5-9/h6-7H,4H2,1-3H3

- InChIKey: BGAVUGWCJJQUAY-UHFFFAOYSA-N

- ほほえんだ: CC(N=C=S)C(C)CC

2-isothiocyanato-3-methylpentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-314714-1.0g |

2-isothiocyanato-3-methylpentane |

1247236-12-9 | 1.0g |

$574.0 | 2023-02-24 | ||

| Enamine | EN300-314714-10.0g |

2-isothiocyanato-3-methylpentane |

1247236-12-9 | 10.0g |

$1895.0 | 2023-02-24 | ||

| Enamine | EN300-314714-5g |

2-isothiocyanato-3-methylpentane |

1247236-12-9 | 5g |

$1507.0 | 2023-09-05 | ||

| Enamine | EN300-314714-2.5g |

2-isothiocyanato-3-methylpentane |

1247236-12-9 | 2.5g |

$1189.0 | 2023-09-05 | ||

| Enamine | EN300-314714-10g |

2-isothiocyanato-3-methylpentane |

1247236-12-9 | 10g |

$1895.0 | 2023-09-05 | ||

| Enamine | EN300-314714-5.0g |

2-isothiocyanato-3-methylpentane |

1247236-12-9 | 5.0g |

$1507.0 | 2023-02-24 | ||

| Enamine | EN300-314714-1g |

2-isothiocyanato-3-methylpentane |

1247236-12-9 | 1g |

$574.0 | 2023-09-05 |

2-isothiocyanato-3-methylpentane 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1247236-12-9 (2-isothiocyanato-3-methylpentane) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量